4-(2-Aminoethyl)cyclohexan-1-one
Description
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-(2-aminoethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H15NO/c9-6-5-7-1-3-8(10)4-2-7/h7H,1-6,9H2 |
InChI Key |
GUQYPUMCJRKXOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1CCN |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Cyclohexanone Derivatives
One common method involves the reductive amination of cyclohexanone or its derivatives with ethylenediamine or related amines. This approach typically uses catalytic hydrogenation with Raney nickel or palladium catalysts and a borohydride reducing agent.
- A reaction mixture of cyclohexanone derivative and ethylenediamine is prepared in a suitable solvent.
- Raney nickel catalyst and sodium borohydride are added.
- The mixture is subjected to hydrogenation under controlled temperature and pressure.
- After completion, the catalyst is filtered off, and the product is isolated by concentration and purification.
This method yields 4-(2-Aminoethyl)cyclohexan-1-one with high purity and is suitable for industrial scale due to its cost-effectiveness and minimal waste generation.
Wittig Reaction Followed by Oxime Formation and Reduction
Another multi-step synthetic route starts from 1,4-cyclohexanedione, which undergoes a Wittig reaction with ethyl acetate triphenylphosphine ylide to form ethyl 2-(4-carbonylcyclohexenyl)acetate. The intermediate is then converted to an oxime by reaction with hydroxylamine hydrochloride and further reduced to the aminoethyl derivative.
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Wittig reaction of 1,4-cyclohexanedione with ethyl acetate ylide | 60–120 °C, solvents: toluene, dioxane, or tetrahydrofuran | 75–85 |
| 2 | Oxime formation with hydroxylamine hydrochloride and oxalic acid dihydrate | Reflux in acetonitrile, 1.5 h | ~80 |
| 3 | Reduction of oxime to amino compound | Sodium borohydride or catalytic hydrogenation | Variable, up to 70 |
This method benefits from using readily available starting materials and mild reaction conditions, with good overall yields and potential for scale-up.
Enzymatic and Stereoselective Synthesis
Recent advances have explored enzymatic routes to obtain stereoselective cis- and trans-4-aminocyclohexanol derivatives, which are closely related to this compound. The process involves:
- Selective monoamination of 1,4-cyclohexanedione using amine transaminases.
- Subsequent reduction of the remaining ketone group by ketoreductases.
This one-pot sequential enzymatic synthesis provides high stereoselectivity and theoretical yields up to 100%. However, it requires specialized enzymes and conditions, limiting its current industrial application but offering valuable insights for future developments.
Alternative Synthetic Routes from Literature
Other methods include:
- Nucleophilic displacement reactions on brominated cyclohexanone derivatives.
- Use of lithium enolates of cyclohexanone followed by alkylation.
- Beckmann rearrangement of cyclohexanone oximes to amides, followed by reduction.
These methods vary in complexity, yield, and stereochemical control, with some requiring harsh conditions or multiple purification steps.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive amination | Cyclohexanone derivatives | Raney nickel, sodium borohydride | High (>80) | High purity, low waste, scalable | Requires hydrogenation setup |
| Wittig + Oxime + Reduction | 1,4-Cyclohexanedione | Triphenylphosphine ylide, hydroxylamine, NaBH4 | Moderate (60-80) | Mild conditions, accessible reagents | Multi-step, moderate overall yield |
| Enzymatic stereoselective synthesis | 1,4-Cyclohexanedione | Amine transaminase, ketoreductase | Theoretical 100 | High stereoselectivity, green chemistry | Requires enzymes, complex setup |
| Nucleophilic displacement | Bromocyclohexanone derivatives | Primary amines, TiCl4 | Variable (40-50) | Direct substitution | Lower yields, sensitive conditions |
Research Findings and Industrial Relevance
- The reductive amination approach using Raney nickel and borohydride is well-documented for industrial production due to its efficiency and cost-effectiveness.
- The Wittig/oxime/reduction sequence offers a versatile synthetic route with good yields and is suitable for producing derivatives for further functionalization.
- Enzymatic methods provide promising stereoselective synthesis routes but require further optimization for industrial application.
- Patented methods emphasize the importance of reaction condition optimization to maximize yield and purity, including solvent choice, temperature, and reagent ratios.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines or amides.
Scientific Research Applications
4-(2-Aminoethyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions due to its amine and ketone functionalities.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)cyclohexan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and other biochemical pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares 4-(2-Aminoethyl)cyclohexan-1-one with similar cyclohexanone derivatives, emphasizing substituent-driven differences:
Physicochemical Properties
- Boiling Point: While data for this compound are absent, its alcohol analog (4-(2-Aminoethyl)cyclohexanol) has a boiling point of 244.2±13.0°C , suggesting similar volatility for the ketone.
- Solubility: Aminoethyl and dimethylamino groups (e.g., in ) likely enhance water solubility compared to nonpolar analogs like 4-(Trifluoromethyl)cyclohexan-1-one.
- Stability: Electron-withdrawing groups (e.g., CF3 in ) may reduce reactivity toward nucleophilic attack, whereas electron-donating groups (e.g., aminoethyl) could increase susceptibility to oxidation.
Biological Activity
4-(2-Aminoethyl)cyclohexan-1-one is an organic compound with significant potential in medicinal chemistry, particularly due to its interactions with biological molecules. This article explores its biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a cyclohexane ring with an aminoethyl substituent at the 4-position. Its molecular formula is C8H15NO, which contributes to its unique chemical and biological properties. The aminoethyl group allows for interactions with various biological targets, including receptors and enzymes, which are crucial for its pharmacological effects .
Modulation of Enzyme Activity
Research indicates that this compound can modulate enzyme activity. It may bind to specific receptors or enzymes, influencing their function and leading to various physiological effects. Such interactions are essential for understanding the compound's mechanism of action and potential therapeutic applications .
Case Studies
- Cancer Cell Lines : In vitro studies have demonstrated that derivatives of compounds structurally similar to this compound exhibit anti-proliferative activities against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma). These studies highlight the potential of such compounds in cancer therapy .
- Calcium Signaling : Another study explored the influence of related compounds on store-operated calcium entry (SOCE) in MDA-MB-231 breast cancer cells. The findings suggest that modifications in the structure can enhance or inhibit calcium signaling pathways, which are critical in cancer cell proliferation and survival .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions, often involving cyclization processes or the introduction of the aminoethyl group onto a cyclohexanone framework. These methods are tailored for specific applications in research and industrial contexts .
Potential Applications
Given its biological activity, this compound holds promise in several areas:
- Medicinal Chemistry : As a precursor for drug development aimed at treating diseases such as cancer and neurodegenerative disorders.
- Biochemical Research : To study enzyme mechanisms and receptor interactions, providing insights into cellular processes.
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 4-(2-Aminoethyl)cyclohexan-1-one, and how can reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound can be approached via reductive amination or nucleophilic substitution. For example, cyclohexanone derivatives with aminoethyl groups are often synthesized by reacting cyclohexanone precursors with ethylamine derivatives under controlled conditions (e.g., using KOH as a base in methanol at room temperature, as seen in similar compounds ). Reaction parameters such as temperature, solvent polarity, and stoichiometry critically affect yield. For instance, yields for analogous cyclohexanone derivatives range from 37% to 75%, depending on substituent reactivity and purification methods . Characterization via -NMR, -NMR, and HRMS is essential to confirm structural integrity and purity .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : The cyclohexanone carbonyl group typically appears at ~208–210 ppm in -NMR. The aminoethyl substituent’s protons resonate as multiplet signals in the δ 1.5–3.0 ppm range in -NMR, with splitting patterns reflecting neighboring protons .
- Mass Spectrometry : HRMS (ESI) should match the molecular formula (e.g., CHNO), with exact mass calculations confirming the absence of isotopic impurities .
- Chromatography : TLC (e.g., R = 0.33–0.35 in petroleum ether/ethyl acetate) aids in monitoring reaction progress .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in biological data (e.g., enzyme inhibition vs. receptor agonism) may arise from variations in substituent positioning or assay conditions. For example, fluorinated or chlorinated cyclohexanone analogs exhibit divergent activities depending on substituent electronegativity and steric effects . To resolve contradictions:
- Comparative Studies : Test the compound alongside structurally similar analogs under standardized conditions (e.g., fixed pH, temperature) .
- Computational Modeling : Use docking studies to predict binding affinities to targets like enzymes or receptors, as demonstrated for bis-chalcone cyclohexanone derivatives .
- Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify consensus trends .
Q. What experimental strategies can optimize the stability of this compound in aqueous solutions for in vitro studies?
- Methodological Answer : Stability challenges include hydrolysis of the ketone and amine groups. Strategies include:
- pH Control : Buffered solutions (pH 6–8) minimize degradation, as extreme acidity/basicity accelerates hydrolysis .
- Lyophilization : Store the compound as a lyophilized powder and reconstitute in anhydrous solvents (e.g., DMSO) immediately before use .
- Stability-Indicating Assays : Use HPLC with UV detection to monitor degradation products over time, ensuring ≥95% purity for biological assays .
Q. How can researchers mitigate risks when handling this compound in laboratory settings?
- Methodological Answer : Safety protocols for aminoethyl cyclohexanones align with general guidelines for reactive amines:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste per EPA guidelines .
Data-Driven Insights
- Synthesis Optimization : A comparative study of reaction conditions for analogous compounds shows that microwave-assisted synthesis reduces reaction time by 40% while maintaining yields >60% .
- Biological Activity : Fluorinated cyclohexanones exhibit enhanced metabolic stability compared to chlorinated analogs, making them preferable for pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
